molecular formula C9H9N B1174718 TFIIB-related factor CAS No. 148770-82-5

TFIIB-related factor

Cat. No.: B1174718
CAS No.: 148770-82-5
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Description

TFIIB-related factors (BRFs) are a family of conserved proteins critical for transcription initiation across eukaryotic RNA polymerases (Pol I, II, III). These factors share structural homology with the general transcription factor TFIIB, which is essential for Pol II-mediated transcription. BRFs interact with the TATA-binding protein (TBP) and RNA polymerases to recruit them to promoters, stabilize pre-initiation complexes (PICs), and regulate transcription start-site selection .

Properties

CAS No.

148770-82-5

Molecular Formula

C9H9N

Synonyms

TFIIB-related factor

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Structural Homology : All BRFs contain a zinc ribbon domain at the N-terminus and cyclin-like folds in the core domain, enabling interactions with TBP and RNA polymerases .
  • Functional Roles : They mediate polymerase recruitment, promoter melting (via a conserved B-linker region), and transcription initiation .

Comparative Analysis of TFIIB-Related Factors

RNA Polymerase II: Canonical TFIIB

  • Function : TFIIB is indispensable for Pol II transcription, bridging TBP and Pol II to form PICs at protein-coding gene promoters .

RNA Polymerase III: Brf1 and Brf2

  • Brf1: Role: A subunit of TFIIIB, Brf1 is essential for Pol III transcription of tRNA and 5S rRNA genes (Type 1/2 promoters). It cooperates with TBP and Bdp1 to recruit Pol III .
  • Brf2: Role: Specific to Type 3 Pol III promoters (e.g., U6 snRNA), Brf2 forms a distinct TFIIIB complex (with TBP and Bdp1) for upstream promoter recognition . Disease Link: BRF2 is an oncogene in breast and lung squamous cell carcinomas .

Comparison of Brf1 vs. Brf2 :

Feature Brf1 Brf2
Promoter Specificity Internal (Type 1/2) Upstream (Type 3)
Associated Factors TFIIIC, TFIIIA (Type 1) SNAPc (Type 3)
Structural Variation Longer B-linker Shorter B-linker
Cancer Association None Oncogenic (BRF2 amplification)

RNA Polymerase I: TAF1B (Human) and Rrn7 (Yeast)

  • Discovery : Initially thought absent, TAF1B/Rrn7 were identified as Pol I-specific BRFs through structural and functional studies .
  • Role : As part of SL1 (human) or Core Factor (yeast), TAF1B/Rrn7 recruit Pol I to ribosomal RNA promoters and stabilize PICs .
  • Structural Divergence : Despite low sequence homology, TAF1B retains TFIIB-like domains (zinc ribbon, cyclin folds) and interacts with Pol I-specific factors (e.g., RRN3) .

Comparison with Brf1/TFIIB :

Feature TAF1B/Rrn7 Brf1/TFIIB
Polymerase Pol I Pol III/II
Complex SL1/Core Factor TFIIIB/TFIID
B-linker Flexibility Accommodates shorter sequences Requires conserved length

Plant-Specific BRFs: pBRP1, pBRP2, and BRP4

  • Diversification: Plants evolved unique BRFs (e.g., pBRP1 for Pol I, pBRP2 for endosperm development) alongside canonical BRFs .
  • Functional Specialization :
    • pBRP2 : Restricted to Brassicaceae, pBRP2 regulates syncytial endosperm growth and requires biparental expression .
    • BRP4 : Involved in mitotic cell-cycle progression during Arabidopsis male gametogenesis .

Comparison of Plant BRFs :

Feature pBRP1 pBRP2 BRP4
Expression Ubiquitous Reproductive Pollen-specific
Function Pol I Endosperm Cell cycle
Conservation Plant-wide Brassicaceae Arabidopsis

Structural and Mechanistic Insights

  • B-Linker Variability : The B-linker region, critical for DNA opening, varies in length and sequence across BRFs. For example, Rrn7 tolerates shorter B-linkers than Brf1, reflecting promoter-specific requirements .
  • TBP Interaction : All BRFs bind a common surface on TBP, but mutations in TBP differentially disrupt Pol II/III transcription, suggesting nuanced binding modes .

Evolutionary Perspectives

BRFs likely evolved from a common ancestral factor, with gene duplication and divergence enabling specialization for each RNA polymerase. The discovery of Pol I BRFs (TAF1B/Rrn7) resolved the long-standing paradox of Pol I's initiation mechanism, aligning it with Pol II/III and archaeal systems . Plant-specific BRFs further illustrate adaptive diversification in eukaryotes with complex developmental programs .

Q & A

Q. What is the role of TFIIB-related factor (Brf1) in RNA polymerase III (Pol III) transcription?

Brf1 is a core subunit of the TFIIIB complex, essential for recruiting Pol III to gene promoters such as tRNA and 5S rRNA genes. It binds TATA-binding protein (TBP) and interacts with Bdp1 to stabilize the pre-initiation complex. Methodologically, chromatin immunoprecipitation (ChIP) can map Brf1 binding sites, while in vitro transcription assays using purified Brf1 mutants (e.g., C-terminal truncations) reveal its functional domains .

Q. How do Brf1 and Brf2 differ in their roles in Pol III transcription?

Brf1 primarily regulates Pol III transcription at tRNA and 5S rRNA promoters, whereas Brf2 is specific to human U6 snRNA promoters. To distinguish their roles, researchers use siRNA knockdowns followed by RT-qPCR to measure transcript levels of target genes. Structural studies (e.g., cryo-EM) further highlight differences in their TBP-binding interfaces .

Q. What experimental models are suitable for studying Brf1 dysfunction?

Yeast models (S. cerevisiae) are ideal for genetic manipulation (e.g., Brf1 point mutations) to study conserved mechanisms. Mammalian cell lines (e.g., HeLa) are used for cancer-related studies, employing CRISPR-Cas9 knockouts to assess Brf1's impact on proliferation. Ethically, ensure compliance with institutional guidelines for genetic modifications and cell line use .

Advanced Research Questions

Q. How can structural studies resolve conflicting data on Brf1’s interaction with TBP?

Contradictions in binding mechanisms (e.g., TBP vs. non-TATA promoters) can be addressed via cryo-EM to visualize Brf1-TBP complexes under varying promoter contexts. Mutagenesis of Brf1’s C-terminal domain (CTD) followed by electrophoretic mobility shift assays (EMSAs) quantifies binding affinity changes .

Q. What methodologies identify Brf1’s role in tumorigenesis?

Transcriptomic profiling (RNA-seq) of Brf1-overexpressing vs. knockout cells reveals Pol III target dysregulation. Combine this with functional assays (e.g., soft agar colony formation) to assess oncogenic potential. Meta-analysis of TCGA data can correlate Brf1 expression with cancer prognosis, using Cox regression models to control for confounding variables .

Q. How do researchers address variability in Brf1 activity measurements across experimental systems?

Standardize protocols using internal controls (e.g., spike-in RNAs for Pol III transcription assays) and replicate experiments across independent labs. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify system-specific biases. Cross-validation via orthogonal methods (e.g., single-molecule imaging) enhances reliability .

Methodological and Ethical Considerations

Q. What are key pitfalls in designing Brf1-related Pol III transcription assays?

  • Sample contamination: Use RNase inhibitors and validate RNA purity via Bioanalyzer.
  • Overexpression artifacts: Titrate Brf1 expression vectors to physiological levels, confirmed by Western blot.
  • Data interpretation: Normalize transcription rates to housekeeping genes (e.g., GAPDH) and account for cell cycle effects .

Q. How to ensure ethical rigor in Brf1 studies involving human tissues?

Obtain informed consent for tissue use, emphasizing non-commercial research purposes. Anonymize data and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document ethical approvals (IRB ID) in the methods section .

Data Analysis and Reporting

Q. What statistical approaches are optimal for Brf1 ChIP-seq data analysis?

Use peak-calling tools (e.g., MACS3) with false discovery rate (FDR) correction. Integrate with RNA-seq data via gene ontology (GO) enrichment analysis (tools: DAVID, Enrichr). Report effect sizes (e.g., fold changes) with 95% confidence intervals .

Q. How to reconcile Brf1’s dual roles in transcription and cell transformation?

Employ systems biology approaches: construct interaction networks (Cytoscape) linking Brf1 targets to oncogenic pathways (e.g., MAPK). Validate hypotheses using conditional knockout mouse models, with longitudinal tumor monitoring .

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